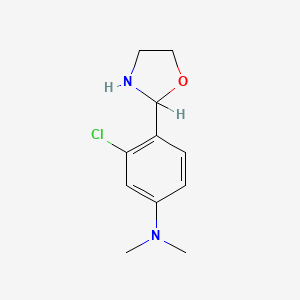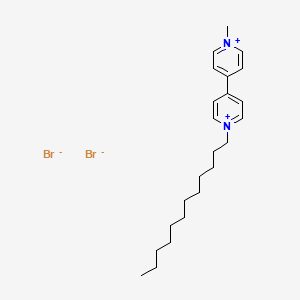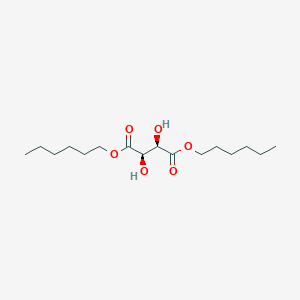
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate is an organic compound with the molecular formula C16H30O6 It is a diester of butanedioic acid (succinic acid) and hexanol The compound is characterized by its two chiral centers at the 2 and 3 positions, making it a stereoisomer with specific (2R,3R) configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihexyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process.
化学反応の分析
Types of Reactions
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids.
Reduction: Reduction of the ester groups can produce diols.
Substitution: Substitution reactions can result in the formation of amides, thioesters, or other derivatives.
科学的研究の応用
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in polymer chemistry.
作用機序
The mechanism by which Dihexyl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The presence of chiral centers allows for specific interactions with chiral environments, which can be crucial in drug design and development.
類似化合物との比較
Similar Compounds
Dihexyl (2S,3S)-2,3-dihydroxybutanedioate: The enantiomer of the compound with (2S,3S) configuration.
Dihexyl (2R,3S)-2,3-dihydroxybutanedioate: A diastereomer with different spatial arrangement of the hydroxyl groups.
Dihexyl (2S,3R)-2,3-dihydroxybutanedioate: Another diastereomer with a unique configuration.
Uniqueness
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific (2R,3R) configuration, which imparts distinct chemical and physical properties. This stereoisomerism can lead to different reactivity and interactions compared to its enantiomers and diastereomers, making it valuable in applications requiring precise chiral recognition.
特性
CAS番号 |
76414-29-4 |
|---|---|
分子式 |
C16H30O6 |
分子量 |
318.41 g/mol |
IUPAC名 |
dihexyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C16H30O6/c1-3-5-7-9-11-21-15(19)13(17)14(18)16(20)22-12-10-8-6-4-2/h13-14,17-18H,3-12H2,1-2H3/t13-,14-/m1/s1 |
InChIキー |
WCMMKSYUPQLQKB-ZIAGYGMSSA-N |
異性体SMILES |
CCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCC)O)O |
正規SMILES |
CCCCCCOC(=O)C(C(C(=O)OCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


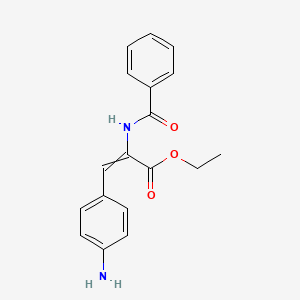
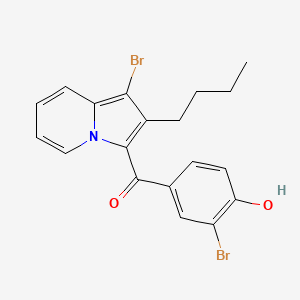
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
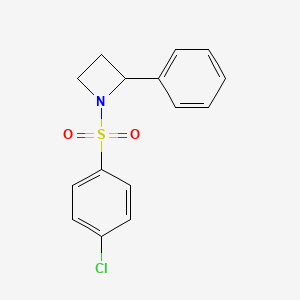

![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)



![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
